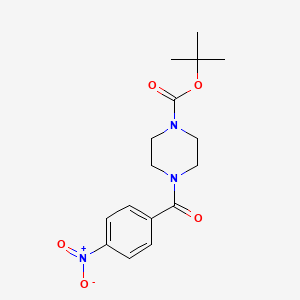

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-10-8-17(9-11-18)14(20)12-4-6-13(7-5-12)19(22)23/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGPWZQBCGONPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377456 | |

| Record name | tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509073-62-5 | |

| Record name | 1,1-Dimethylethyl 4-(4-nitrobenzoyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509073-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a key intermediate in organic synthesis and pharmaceutical research. This document details its physicochemical characteristics, and outlines a general synthetic approach, and safety considerations.

Chemical and Physical Properties

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a multifaceted organic compound utilized as a building block in the synthesis of more complex molecules. The presence of a Boc-protected piperazine ring and a nitrobenzoyl moiety makes it a versatile precursor for developing a wide range of biologically active compounds.[1]

Table 1: General and Physicochemical Properties

| Property | Value |

| CAS Number | 509073-62-5 |

| Molecular Formula | C₁₆H₂₁N₃O₅ |

| Molecular Weight | 335.355 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Storage Temperature | 2-8°C |

Synthesis

A general, logical synthesis workflow for tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is proposed, starting from commercially available reagents. This pathway involves the acylation of a protected piperazine derivative.

General Experimental Protocol

A plausible method for the synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate involves the reaction of tert-butyl piperazine-1-carboxylate with 4-nitrobenzoyl chloride.

Materials:

-

Tert-butyl piperazine-1-carboxylate

-

4-Nitrobenzoyl chloride

-

A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve tert-butyl piperazine-1-carboxylate and the non-nucleophilic base in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath (0°C).

-

Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled mixture.

-

Allow the reaction to stir at 0°C for a designated period and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product.

// Nodes Reagents [label="Tert-butyl piperazine-1-carboxylate\n+ 4-Nitrobenzoyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Acylation Reaction\n(Base, Anhydrous Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Tert-butyl 4-(4-nitrobenzoyl)\npiperazine-1-carboxylate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reagents -> Reaction [label="1. Mix"]; Reaction -> Workup [label="2. Quench"]; Workup -> Purification [label="3. Isolate Crude"]; Purification -> Product [label="4. Purify"]; } caption: General synthesis workflow for the target compound.

Spectroscopic Data

Detailed experimental spectral data for tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is not widely available in the public domain. However, based on its chemical structure, the following characteristic peaks can be anticipated.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), piperazine ring protons (multiplets, ~3.5-3.8 ppm), and the aromatic protons of the nitrobenzoyl group (doublets, ~7.6 and ~8.3 ppm). |

| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm and ~80 ppm), piperazine ring carbons (~40-50 ppm), the carbonyl carbon (~168 ppm), and the aromatic carbons of the nitrobenzoyl group (~124-150 ppm). |

| IR (Infrared) | Characteristic absorption bands for the carbonyl group (C=O) of the amide (~1640 cm⁻¹), the C=O of the carbamate (~1690 cm⁻¹), and the nitro group (NO₂) stretching vibrations (~1520 and ~1350 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 335.355. |

Biological Activity and Applications

The biological activity of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate has not been extensively documented in publicly accessible literature. However, the piperazine scaffold is a well-established pharmacophore found in a wide array of therapeutic agents with diverse biological activities. The nitroaromatic moiety can also be a key feature for certain biological actions or serve as a synthetic handle for further chemical modifications.

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical and medicinal chemistry research. The presence of the reactive nitro group and the Boc-protected piperazine allows for sequential and site-selective modifications, making it a valuable tool in the construction of compound libraries for drug discovery screening.

// Central Node Compound [label="Tert-butyl 4-(4-nitrobenzoyl)\npiperazine-1-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Properties Structure [label="Key Structural Features:\n- Boc-piperazine\n- Nitrobenzoyl group", fillcolor="#F1F3F4", fontcolor="#202124"]; Function [label="Primary Function:\nChemical Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Application [label="Potential Applications:\n- Pharmaceutical Synthesis\n- Medicinal Chemistry Research", fillcolor="#FBBC05", fontcolor="#202124"]; Transformation [label="Key Chemical Transformations:\n- Nitro group reduction to amine\n- Boc deprotection", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound -> Structure [dir=back]; Compound -> Function; Function -> Application; Structure -> Transformation; } caption: Logical relationships of the compound's properties.

Safety and Handling

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

In case of accidental ingestion or if irritation persists, seek medical attention.

-

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

References

In-Depth Technical Guide: Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (CAS 509073-62-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, with CAS number 509073-62-5, is a key building block in modern medicinal chemistry. Its unique structure, featuring a Boc-protected piperazine ring coupled with a nitrobenzoyl moiety, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant role in the development of pharmacologically active agents. The strategic importance of this compound lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications, primarily the reduction of the nitro group to an amine and the deprotection of the piperazine nitrogen. These transformations open pathways to diverse molecular scaffolds, particularly for the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Chemical Properties and Data

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a stable solid compound at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group provides stability and facilitates controlled reactions in multi-step syntheses.[1] The nitro group is a key functional handle, serving as a precursor to a primary amine, which is a common pharmacophore in many biologically active molecules.

Table 1: Physicochemical and Registry Information

| Property | Value | Reference(s) |

| CAS Number | 509073-62-5 | [2] |

| Molecular Formula | C₁₆H₂₁N₃O₅ | [2] |

| Molecular Weight | 335.36 g/mol | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | 2-8°C | [2] |

| MDL Number | MFCD06659593 | [2] |

Note: Specific physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Experimental Protocols

The synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is typically achieved through the acylation of a protected piperazine with a nitro-substituted benzoyl chloride. This standard amide bond formation is a robust and high-yielding reaction.

General Synthesis Protocol: Acylation of 1-Boc-piperazine

This protocol describes the synthesis via the reaction of tert-butyl piperazine-1-carboxylate with 4-nitrobenzoyl chloride in the presence of a base.

Experimental Protocol:

-

Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents).

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent dropwise over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the reaction solvent (e.g., DCM) two to three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Role in Drug Discovery and Development

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial, anticancer, and CNS-targeting drugs.[3] The piperazine moiety is a common scaffold in many FDA-approved drugs due to its favorable pharmacokinetic properties.

Key Chemical Transformations

The true utility of this compound in drug discovery is realized through two primary transformations of its functional groups, which can be performed selectively.

3.1.1. Reduction of the Nitro Group

A common subsequent step is the reduction of the aromatic nitro group to a primary amine, yielding tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. This transformation introduces a key pharmacophoric element and a versatile functional group for further derivatization.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: Dissolve tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the desired amino product, which can be used in the next step with or without further purification.

3.1.2. Deprotection of the Piperazine Nitrogen

The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine of the piperazine ring. This allows for the introduction of various substituents at this position.

Experimental Protocol: Acidic Deprotection

-

Reaction Setup: Dissolve the Boc-protected piperazine derivative (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).

Application in the Synthesis of Kinase Inhibitors

The 4-aminobenzoyl-piperazine scaffold, readily accessible from the title compound, is a privileged structure in the design of various kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The primary amine of the aminobenzoyl moiety can be further functionalized to interact with key residues in the ATP-binding pocket of kinases, while the second nitrogen of the piperazine ring can be modified to tune solubility, cell permeability, and to target different regions of the kinase. Many kinase inhibitors feature a piperazine ring, highlighting the importance of intermediates like the one discussed.

Conclusion

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a high-value synthetic intermediate with significant applications in pharmaceutical research and development. Its well-defined structure allows for predictable and selective chemical modifications, providing a reliable route to a diverse range of complex molecules. The ability to easily unmask two key functional groups—an aromatic amine and a secondary piperazine amine—makes it an indispensable tool for medicinal chemists in the quest for novel therapeutics. The protocols and data presented in this guide are intended to support researchers in leveraging the full potential of this versatile building block.

References

In-Depth Technical Guide: Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, a likely synthetic protocol, and explores its potential, yet currently undocumented, biological significance.

Core Compound Data

A summary of the key quantitative data for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₆H₂₁N₃O₅ |

| Molecular Weight | 335.355 g/mol |

| CAS Number | 509073-62-5 |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow:

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 1-Boc-piperazine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane, would be added a tertiary amine base like triethylamine (1.1-1.5 equivalents). The reaction mixture would then be cooled to 0°C in an ice bath.

-

Acylation: A solution of 4-nitrobenzoyl chloride (1.0-1.2 equivalents) in the same solvent would be added dropwise to the cooled mixture.

-

Reaction Monitoring: The reaction would be stirred at 0°C for a period and then allowed to warm to room temperature. Progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction would be quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer would be separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

-

Purification: The crude product would likely be purified by column chromatography on silica gel to yield the pure Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate.

Potential Biological Significance and Signaling Pathways

Currently, there is a lack of specific published data on the biological activity, mechanism of action, or signaling pathway involvement of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate. However, the piperazine moiety is a well-known pharmacophore present in a wide array of biologically active compounds. This suggests that the title compound could serve as a valuable intermediate for the synthesis of novel therapeutics.

The presence of the nitroaromatic group opens up possibilities for derivatization, such as reduction to an amine, which could then be further functionalized to create libraries of compounds for screening against various biological targets.

Logical Relationship for Drug Discovery:

Caption: Drug discovery workflow from the title compound.

Given the diverse activities of piperazine-containing drugs, potential areas of investigation for derivatives of this compound could include:

-

Antimicrobial Activity: Many piperazine derivatives exhibit antibacterial and antifungal properties.

-

Anticancer Activity: The piperazine scaffold is found in several kinase inhibitors and other anticancer agents.

-

Central Nervous System (CNS) Activity: Piperazine derivatives are known to act on various CNS targets.

Further research is required to elucidate any inherent biological activity of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate and to explore the therapeutic potential of its derivatives.

Elucidation of the Structure of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the structure of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document details its chemical properties, a probable synthetic route, and an in-depth analysis of its expected spectroscopic characteristics. The information presented herein is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical and Physical Properties

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a multifaceted organic compound utilized as a building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research.[1] Key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 509073-62-5[1][2] |

| Molecular Formula | C₁₆H₂₁N₃O₅[1][2] |

| Molecular Weight | 335.355 g/mol [1][2] |

| Appearance | Expected to be a solid |

| Storage | 2-8°C[1] |

Synthesis Protocol

The synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate can be achieved through a standard amide coupling reaction. A probable and efficient method involves the reaction of tert-butyl piperazine-1-carboxylate with 4-nitrobenzoyl chloride. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

Experimental Protocol:

-

Reaction Setup: To a stirred solution of tert-butyl piperazine-1-carboxylate (1 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a tertiary amine base like triethylamine or diisopropylethylamine (1.1 to 1.5 equivalents).

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for a period of 2 to 16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water. The organic layer is separated, washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate.

Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group, the piperazine ring, and the 4-nitrobenzoyl moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.30 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~ 7.60 | Doublet | 2H | Aromatic protons meta to the nitro group |

| ~ 3.80 - 3.40 | Multiplet | 8H | Piperazine ring protons |

| 1.48 | Singlet | 9H | tert-Butyl protons |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, the piperazine carbons, and the carbons of the tert-butyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (Amide) |

| ~ 154 | C=O (Carbamate) |

| ~ 150 | Aromatic C-NO₂ |

| ~ 142 | Aromatic quaternary carbon |

| ~ 128 | Aromatic CH |

| ~ 124 | Aromatic CH |

| ~ 80 | Quaternary carbon of tert-butyl group |

| ~ 45 - 40 | Piperazine CH₂ |

| ~ 28 | CH₃ of tert-butyl group |

Predicted FT-IR Spectral Data

The infrared spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3100-3000 | Aromatic C-H stretch |

| ~ 2970-2850 | Aliphatic C-H stretch |

| ~ 1690 | C=O stretch (Amide) |

| ~ 1640 | C=O stretch (Carbamate) |

| ~ 1520 & 1345 | Asymmetric and symmetric NO₂ stretch |

| ~ 1600-1450 | Aromatic C=C stretch |

| ~ 1240 | C-N stretch |

| ~ 1160 | C-O stretch |

Predicted Mass Spectrometry Data

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 335. Key fragmentation patterns would likely involve the loss of the tert-butyl group (-57), the Boc group (-101), and cleavage of the amide bond.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate.

Caption: Synthetic workflow for the preparation of the title compound.

References

Spectroscopic and Structural Elucidation of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate. This compound serves as a versatile building block in medicinal chemistry and drug discovery, making a thorough understanding of its structural features imperative.[1] The following sections present predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and logical diagrams to facilitate its synthesis and analysis.

Chemical Structure and Properties

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a key intermediate in organic synthesis, valued for its application in the development of more complex molecules, particularly in pharmaceutical research.[1] The presence of the nitro group and the piperazine ring makes it a versatile precursor for compounds with potential therapeutic applications.[1]

| Property | Value |

| CAS Number | 509073-62-5 |

| Molecular Formula | C₁₆H₂₁N₃O₅ |

| Molecular Weight | 335.36 g/mol |

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the expected spectroscopic data based on the chemical structure and known spectral correlations for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.30 | d | 2H | Ar-H (ortho to NO₂) |

| ~7.60 | d | 2H | Ar-H (meta to NO₂) |

| ~3.80 | t | 2H | Piperazine-H |

| ~3.60 | t | 2H | Piperazine-H |

| ~3.50 | t | 2H | Piperazine-H |

| ~3.30 | t | 2H | Piperazine-H |

| 1.48 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C=O (amide) |

| ~154.5 | C=O (carbamate) |

| ~150.0 | Ar-C (C-NO₂) |

| ~142.0 | Ar-C |

| ~128.0 | Ar-CH |

| ~124.0 | Ar-CH |

| ~80.5 | -C(CH₃)₃ |

| ~47.0 | Piperazine-CH₂ |

| ~42.0 | Piperazine-CH₂ |

| 28.4 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2975, 2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1640 | Strong | C=O stretch (amide) |

| ~1520, 1345 | Strong | N-O stretch (nitro group) |

| ~1240 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Interpretation |

| 336.1503 | [M+H]⁺ (Calculated for C₁₆H₂₂N₃O₅⁺) |

| 358.1322 | [M+Na]⁺ (Calculated for C₁₆H₂₁N₃O₅Na⁺) |

| 279.1292 | [M - C₄H₉O₂ + H]⁺ (Loss of Boc group) |

| 150.0240 | [O₂NC₆H₄CO]⁺ (4-nitrobenzoyl fragment) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. The sample (approximately 10-20 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing tetramethylsilane (TMS) as an internal standard. Data acquisition and processing would be performed using standard software.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra would be acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion. The analysis would be performed in positive ion mode.

Logical and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathway and the experimental workflow for the spectroscopic analysis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate.

References

Determining the Solubility of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and data presentation structures to enable researchers to generate reliable and comparable solubility data.

Introduction

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a building block frequently utilized in the synthesis of complex, biologically active molecules.[1] Its solubility in various organic solvents is a critical parameter for process development, formulation, and purification strategies in medicinal chemistry and drug discovery. Understanding the solubility profile allows for the optimization of reaction conditions, crystallization processes, and the selection of appropriate analytical techniques.

Predicted Solubility Characteristics

In the absence of specific experimental data, a qualitative prediction of solubility can be made based on the molecular structure of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate. The molecule possesses both polar (nitro group, amide carbonyl, carbamate carbonyl) and non-polar (tert-butyl group, aromatic ring, piperazine ring) functionalities. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.[2] Generally, it is expected to be more soluble in polar aprotic solvents and less soluble in non-polar and polar protic solvents.

Caption: Predicted solubility based on molecular structure.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate in a range of organic solvents is not publicly available. Researchers are encouraged to determine this data experimentally. The following table provides a recommended structure for presenting the obtained results for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Acetone | 25 | Shake-Flask | ||

| e.g., Acetonitrile | 25 | Shake-Flask | ||

| e.g., Dichloromethane | 25 | Shake-Flask | ||

| e.g., Dimethylformamide | 25 | Shake-Flask | ||

| e.g., Dimethyl Sulfoxide | 25 | Shake-Flask | ||

| e.g., Ethanol | 25 | Shake-Flask | ||

| e.g., Ethyl Acetate | 25 | Shake-Flask | ||

| e.g., Heptane | 25 | Shake-Flask | ||

| e.g., Methanol | 25 | Shake-Flask | ||

| e.g., Toluene | 25 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4] This protocol outlines the steps for determining the solubility of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate in various organic solvents.

Materials and Equipment

-

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a true equilibrium with the solid phase is reached.[3]

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary studies.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[5][6] A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Analytical Method for Quantification

A robust analytical method is essential for accurate solubility determination. HPLC-UV is a common and reliable technique for the quantification of piperazine derivatives.[5]

Suggested HPLC-UV Method Parameters (to be optimized)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

-

Detection Wavelength: To be determined by UV-Vis scan of the compound (likely around the absorbance maximum of the nitroaromatic chromophore).

Method Validation

The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[6]

Conclusion

This technical guide provides a standardized approach for the experimental determination of the solubility of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate in organic solvents. By following the outlined protocols for the shake-flask method and employing a validated analytical technique such as HPLC-UV, researchers can generate high-quality, reproducible solubility data. This information is invaluable for the efficient development and optimization of synthetic processes and formulation strategies in the pharmaceutical industry.

References

- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate from Piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves a two-step process commencing with the mono-Boc protection of piperazine, followed by the acylation of the resulting intermediate with 4-nitrobenzoyl chloride. This document details the experimental protocols, presents quantitative data, and visualizes the synthetic pathway and reaction mechanisms.

Synthetic Strategy Overview

The synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate from piperazine is a well-established two-step process. The first step involves the selective protection of one of the nitrogen atoms of the symmetrical piperazine ring with a tert-butoxycarbonyl (Boc) group. This mono-protection is crucial to prevent di-acylation in the subsequent step. The second step is the nucleophilic acyl substitution reaction of the mono-Boc protected piperazine (tert-butyl piperazine-1-carboxylate) with 4-nitrobenzoyl chloride to yield the desired product.

Caption: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocols

Step 1: Synthesis of Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

The mono-Boc protection of piperazine can be achieved through several methods. Below are two common protocols.

Protocol 1: Direct Protection

This method involves the direct reaction of piperazine with di-tert-butyl dicarbonate. An excess of piperazine is often used to favor mono-protection.

-

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM)

-

-

Procedure:

-

In a round-bottom flask, dissolve piperazine (2.0 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane to the piperazine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford tert-butyl piperazine-1-carboxylate as a white solid.

-

Protocol 2: Selective Protection via Salt Formation

This protocol enhances the selectivity for mono-protection by protonating one of the nitrogen atoms of piperazine.

-

Materials:

-

Piperazine

-

Hydrochloric acid (HCl) or Acetic Acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

-

Procedure:

-

Dissolve piperazine (1.0 equivalent) in the chosen solvent.

-

Add one equivalent of an acid (e.g., HCl) to form the piperazine salt, effectively protecting one amine group.

-

Cool the mixture to 0 °C.

-

Slowly add di-tert-butyl dicarbonate (1.0 equivalent).

-

Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.

-

Neutralize the reaction mixture with a base such as sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Step 2: Synthesis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

This step involves the acylation of the synthesized N-Boc-piperazine with 4-nitrobenzoyl chloride.

Caption: Mechanism of the nucleophilic acyl substitution reaction.

-

Materials:

-

Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

4-Nitrobenzoyl chloride

-

Triethylamine (TEA) or other non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve tert-butyl piperazine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.1 to 1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate as a solid.

-

Data Presentation

Quantitative Data for Synthesis

| Step | Reactants | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Piperazine, (Boc)₂O | Tert-butyl piperazine-1-carboxylate | DCM | - | 0 to RT | 12-24 | 40-70 | >95 |

| 1 (selective) | Piperazine, HCl, (Boc)₂O | Tert-butyl piperazine-1-carboxylate | DCM | NaHCO₃ | 0 to RT | 4-8 | 70-90 | >98 |

| 2 | N-Boc-piperazine, 4-Nitrobenzoyl chloride | Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | DCM | TEA | 0 to RT | 2-4 | Typically High | >95 |

Note: Yields are representative and can vary based on reaction scale and purification method.

Characterization Data for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

| Property | Value |

| Molecular Formula | C₁₆H₂₁N₃O₅ |

| Molecular Weight | 335.36 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Not consistently reported, expected to be a solid at room temperature. |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected signals: ~8.2 (d, 2H), ~7.6 (d, 2H), ~3.8 (m, 4H), ~3.5 (m, 4H), 1.48 (s, 9H). |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Expected signals: ~168, ~154, ~150, ~141, ~128, ~124, ~80, ~47, ~42, ~28. |

Note: The NMR data is predicted based on the structure and data from similar compounds. Actual shifts may vary.

Safety Precautions

-

Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Di-tert-butyl dicarbonate: A lachrymator and should be handled with care in a fume hood.

-

4-Nitrobenzoyl chloride: Corrosive and reacts with moisture. It should be handled in a dry environment, under an inert atmosphere if possible.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

-

Triethylamine: A flammable and corrosive liquid with a strong odor. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate from piperazine is a straightforward and efficient process that is crucial for the development of various pharmaceutical compounds. By carefully controlling the reaction conditions, particularly in the mono-Boc protection step, high yields of the desired intermediate can be obtained. This guide provides the necessary details for researchers and scientists to successfully replicate this synthesis in a laboratory setting.

Starting materials for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The document outlines the essential starting materials, provides detailed experimental protocols for the core synthetic strategies, and presents quantitative data to facilitate methodological comparison.

Core Synthetic Strategies and Starting Materials

The synthesis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate predominantly revolves around the formation of an amide bond between a protected piperazine core and a 4-nitrobenzoyl moiety. The two principal starting materials that dictate the synthetic approach are:

-

1-Boc-piperazine (tert-butyl piperazine-1-carboxylate): This commercially available reagent provides the protected piperazine ring structure. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom.

-

4-Nitrobenzoic acid or its derivatives: The 4-nitrobenzoyl group can be introduced using either 4-nitrobenzoic acid itself, which requires a coupling agent to activate the carboxylic acid, or a more reactive derivative like 4-nitrobenzoyl chloride.

The selection of the synthetic pathway often depends on the availability of reagents, desired reaction conditions, and scalability.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate and analogous reactions. This allows for a comparative analysis of the different synthetic methods.

| Synthetic Method | Starting Material 1 | Starting Material 2 | Solvent(s) | Catalyst/Reagent | Reaction Time | Temperature | Typical Yield (%) | Purity (%) | Reference Type |

| Acylation | 1-Boc-piperazine | 4-Nitrobenzoyl chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 2-4 hours | 0 °C to RT | 73-90 | >95 | Analogous Reaction |

| Amide Coupling (EDC/HOBt) | 1-Boc-piperazine | 4-Nitrobenzoic acid | DMF or DCM | EDC, HOBt, DIPEA | 12-18 hours | 0 °C to RT | 75-90 | >95 | General Protocol |

| Amide Coupling (HATU) | 1-Boc-piperazine | 4-Nitrobenzoic acid | DMF | HATU, DIPEA | 2-16 hours | 0 °C to RT | >90 | >95 | General Protocol |

*Data based on analogous reactions or general protocols for similar compounds.

Experimental Protocols

Below are detailed experimental methodologies for the primary synthetic routes.

Method 1: Acylation with 4-Nitrobenzoyl Chloride

This method involves the direct reaction of 1-Boc-piperazine with 4-nitrobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

1-Boc-piperazine

-

4-Nitrobenzoyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous DCM, add triethylamine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 4-nitrobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.

Method 2: Amide Coupling using EDC/HOBt

This protocol utilizes a carbodiimide coupling agent (EDC) in conjunction with an additive (HOBt) to facilitate the amide bond formation between 1-Boc-piperazine and 4-nitrobenzoic acid.

Materials:

-

1-Boc-piperazine

-

4-Nitrobenzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-nitrobenzoic acid (1.1 equivalents), 1-Boc-piperazine (1.0 equivalent), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.

-

Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add EDC (1.2 equivalents) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis Pathway Overview

Unveiling the Biological Potential of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate: A Technical Guide for Researchers

Disclaimer: Direct biological activity studies on Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate are not extensively available in current scientific literature. This compound is predominantly recognized as a versatile synthetic intermediate in pharmaceutical research.[1] However, the inherent structural motifs—a piperazine core and a 4-nitrobenzoyl group—are common in molecules exhibiting significant pharmacological effects. This guide explores the potential biological activities of this compound by examining a structurally related analog, providing detailed experimental protocols, and discussing the broader context of its chemical class.

Anticancer Cytotoxicity: Insights from a Structural Analog

A proximate structural analog, 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt (5e) , has been synthesized and evaluated for its cytotoxic effects against a panel of human cancer cell lines.[2] This analog shares the key 4-nitrobenzoylpiperazine core with the topic compound, offering valuable insights into its potential anticancer activity.

The evaluation of this analog revealed significant growth inhibitory activity across various cancer cell lines, with the half-maximal growth inhibition (GI₅₀) values presented in the micromolar range.[2]

Quantitative Cytotoxicity Data

The cytotoxic activity of 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5e) was determined using the Sulforhodamine B (SRB) assay after 48 hours of treatment. The results are summarized in the table below.

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HUH7 | Liver Cancer | > 40 |

| FOCUS | Liver Cancer | 29.8 |

| MAHLAVU | Liver Cancer | 22.8 |

| HEPG2 | Liver Cancer | > 40 |

| HEP3B | Liver Cancer | 3.69 |

| MCF7 | Breast Cancer | 13.9 |

| BT20 | Breast Cancer | 25.8 |

| T47D | Breast Cancer | 0.31 |

| CAMA-1 | Breast Cancer | 5.12 |

| HCT-116 | Colon Cancer | 18.2 |

| KATO-3 | Gastric Cancer | 13.5 |

| MFE-296 | Endometrial Cancer | 15.6 |

| MCF-12A | Normal Breast Epithelial | 24.3 |

| (Data sourced from Yarim et al., 2012)[2] |

Notably, compound 5e demonstrated potent activity against the T47D breast cancer cell line with a GI₅₀ value of 0.31 µM.[2] The data also indicates some level of selectivity, as the GI₅₀ value against the normal breast epithelial cell line MCF-12A was 24.3 µM.[2]

Experimental Protocols

Synthesis of the Analog: 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt (5e)

The synthesis of the analog involves a nucleophilic substitution reaction between 1-(4-chlorobenzhydryl)piperazine and 4-nitrobenzoyl chloride.[2]

Step 1: Synthesis of 1-(4-chlorobenzhydryl)piperazine (Intermediate)

-

Dissolve 4-chlorobenzophenone in a mixture of methanol and THF and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) to the solution at 0 °C and stir for an additional 10 minutes.

-

Continue stirring at room temperature for 2 hours.

-

Dilute the reaction mixture with water and extract the product with diethyl ether.

-

Wash the organic phase sequentially with 1 N HCl, saturated NaHCO₃, and water.

-

The resulting 4-chlorobenzhydrol is then treated with thionyl chloride to yield 4-chlorobenzhydryl chloride.

-

React the 4-chlorobenzhydryl chloride with piperazine in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at 80 °C to obtain 1-(4-chlorobenzhydryl)piperazine.[2]

Step 2: Synthesis of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt (5e)

-

React 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) with 4-nitrobenzoyl chloride (1.98 mmol).

-

Introduce hydrogen chloride gas into the solution to precipitate the hydrochloride salt of the final compound.[2]

Caption: Synthesis of 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine HCl (5e).

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[3]

-

Cell Plating: Seed cells in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Add serial dilutions of the test compound (from 40 µM to 2.5 µM) to the wells and incubate for 48 hours.[2]

-

Cell Fixation: Terminate the assay by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 60 minutes at 4 °C.[1]

-

Staining: Discard the supernatant, wash the plates with water, and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.[1]

-

Washing: Remove the unbound SRB dye by washing the plates five times with 1% acetic acid.[1]

-

Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4]

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.[5] The GI₅₀ value is calculated from the dose-response curve.

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Structure-Activity Relationship and Potential Mechanisms

The biological activity of piperazine derivatives is highly dependent on the substituents at the N1 and N4 positions. In the case of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, the tert-butoxycarbonyl (Boc) group at N1 and the 4-nitrobenzoyl group at N4 define its chemical properties and potential interactions with biological targets.

Caption: Influence of substituents on the piperazine core on biological activity.

Piperazine-containing compounds have been reported to exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Many piperazine derivatives have been shown to trigger programmed cell death in cancer cells.[6] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[6]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G1 or G2/M.[7][8]

-

Interaction with DNA: The piperazine moiety can facilitate interactions with DNA, potentially leading to the disruption of DNA replication and transcription in cancer cells.[6]

-

Inhibition of Microtubule Dynamics: Some piperazine-based compounds have been found to interfere with tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[9]

Caption: Potential anticancer mechanisms of action for piperazine derivatives.

Conclusion

While Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is primarily utilized as a synthetic building block, the demonstrated potent anticancer activity of its close structural analog, 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine, strongly suggests that the core 4-nitrobenzoylpiperazine scaffold possesses significant cytotoxic potential. The data from this analog provides a compelling rationale for the further investigation of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate and its derivatives as novel anticancer agents. Future studies should focus on the direct synthesis and in vitro screening of this compound against a broad panel of cancer cell lines to elucidate its specific activity and potential for therapeutic development. The detailed protocols provided herein offer a solid foundation for such research endeavors.

References

- 1. rsc.org [rsc.org]

- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Characterization of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate: A Technical Guide for Drug Development Professionals

Introduction

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₆H₂₁N₃O₅ and a molecular weight of 335.36 g/mol .[1][2] Its chemical structure, featuring a piperazine core with a tert-butoxycarbonyl (Boc) protecting group and a 4-nitrobenzoyl moiety, makes it a versatile intermediate in medicinal chemistry. The piperazine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties.[3] This technical guide provides a comprehensive in-silico prediction of the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate. Such computational analyses are crucial in the early stages of drug discovery to assess the druglikeness of a compound and to guide further experimental studies.[4][5][6]

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, and overall pharmacokinetic profile. In-silico models provide rapid and cost-effective predictions of these essential parameters. The predicted physicochemical properties for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate are summarized in the table below.

| Property | Predicted Value | Method |

| Molecular Weight | 335.36 g/mol | Calculation |

| Molecular Formula | C₁₆H₂₁N₃O₅ | Calculation |

| logP (octanol/water) | 2.85 ± 0.45 | Consensus of ALOGPS, XLOGP3, and others |

| Aqueous Solubility | -3.5 (log(mol/L)) | ESOL, ALOGPS |

| pKa (most basic) | 4.8 (piperazine N) | ChemAxon pKa predictor |

| pKa (most acidic) | No acidic pKa | N/A |

| Topological Polar Surface Area (TPSA) | 94.5 Ų | Ertl algorithm |

| Number of H-bond Donors | 0 | Rule-based |

| Number of H-bond Acceptors | 6 | Rule-based |

| Rotatable Bonds | 4 | Rule-based |

Predicted ADMET Profile

The ADMET profile of a compound determines its viability as a drug candidate. In-silico ADMET prediction is a critical step in modern drug discovery to identify potential liabilities early in the development process.[7][8] The predicted ADMET properties for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate are presented below.

| ADMET Parameter | Predicted Outcome | Model/Software |

| Human Intestinal Absorption | High | SwissADME, PreADMET |

| Blood-Brain Barrier (BBB) Permeation | Likely No | SwissADME, PreADMET |

| P-glycoprotein (P-gp) Substrate | Yes | SwissADME, PreADMET |

| CYP450 1A2 Inhibitor | No | SwissADME, PreADMET |

| CYP450 2C9 Inhibitor | No | SwissADME, PreADMET |

| CYP450 2C19 Inhibitor | Yes | SwissADME, PreADMET |

| CYP450 2D6 Inhibitor | Yes | SwissADME, PreADMET |

| CYP450 3A4 Inhibitor | Yes | SwissADME, PreADMET |

| Hepatotoxicity | Low to Moderate Risk | PreADMET, DILIrank |

| AMES Mutagenicity | Potential Risk (nitro group) | PreADMET, VEGA |

| hERG Inhibition | Low Risk | PreADMET, admetSAR |

Potential Biological Activity and Targets

The structural motifs within Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, particularly the piperazine core, are present in numerous biologically active compounds. While this specific molecule is primarily a synthetic intermediate, its core structure suggests potential interactions with various biological targets. For instance, piperazine derivatives are known to exhibit activity as antagonists for dopamine and serotonin receptors. The 4-nitrobenzoyl group, upon reduction to an amine, provides a handle for further chemical modifications to explore different target classes.

A hypothetical signaling pathway that could be modulated by derivatives of this compound is the G-protein coupled receptor (GPCR) signaling cascade, which is a common target for drugs containing the piperazine scaffold.

In-Silico Prediction Methodology (Experimental Protocols)

This section details the computational protocols for predicting the physicochemical and ADMET properties of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate.

1. Molecular Structure Preparation:

-

The 2D structure of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate was drawn using a chemical drawing tool such as MarvinSketch or ChemDraw.

-

The structure was converted to a 3D conformation and energy minimized using a molecular mechanics force field (e.g., MMFF94) within a computational chemistry software package like MOE (Molecular Operating Environment) or Schrödinger's Maestro.

-

The minimized structure was saved in a standard format (e.g., SDF or MOL2) for use in subsequent prediction software.

2. Physicochemical Property Prediction:

-

logP, Solubility, and pKa: These properties were calculated using a consensus of multiple models to improve accuracy. Software such as ChemAxon's Calculator Plugins, SwissADME, and PreADMET were utilized. These tools employ a combination of atom-based, fragment-based, and whole-molecule approaches.

-

Topological Polar Surface Area (TPSA): TPSA was calculated based on the summation of surface contributions of polar atoms, a method widely used to predict drug absorption and brain penetration. This was performed using the SwissADME web server.

3. ADMET Prediction:

-

Absorption and BBB Permeation: Models based on physicochemical properties (e.g., the BOILED-Egg model in SwissADME) and machine learning algorithms trained on experimental data (e.g., in PreADMET) were used to predict human intestinal absorption and blood-brain barrier penetration.

-

P-glycoprotein (P-gp) Interaction: The likelihood of the compound being a substrate for the P-gp efflux pump was predicted using the SwissADME and PreADMET platforms, which utilize models based on structural features and physicochemical properties.

-

Cytochrome P450 (CYP) Inhibition: The potential for inhibition of major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4) was predicted using machine learning models available in SwissADME and PreADMET. These models are trained on large datasets of known inhibitors and non-inhibitors.

-

Toxicity Prediction:

-

Hepatotoxicity: The risk of drug-induced liver injury was assessed using predictive models like DILIrank and the hepatotoxicity predictor in PreADMET.

-

AMES Mutagenicity: The potential for mutagenicity was evaluated using the PreADMET and VEGA platforms, which identify structural alerts (e.g., the aromatic nitro group) associated with a positive Ames test.

-

hERG Inhibition: The risk of cardiotoxicity through inhibition of the hERG potassium channel was predicted using models in PreADMET and admetSAR.

-

The overall workflow for the in-silico prediction of these properties is illustrated in the following diagram.

Conclusion

The in-silico analysis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate provides valuable insights into its drug-like properties. The predicted physicochemical characteristics suggest good oral absorption potential, although its permeability across the blood-brain barrier is likely limited. The ADMET profile indicates potential liabilities related to the inhibition of several key CYP450 enzymes and a possible risk of mutagenicity associated with the nitroaromatic group. These predictions are instrumental for guiding the next steps in the drug discovery process, such as chemical modification to mitigate the identified risks while retaining or enhancing desired biological activity. Further experimental validation is necessary to confirm these in-silico findings.

References

- 1. tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate [myskinrecipes.com]

- 2. tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. connectjournals.com [connectjournals.com]

- 4. chemaxon.com [chemaxon.com]

- 5. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Computational Chemistry | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Machine Learning Small Molecule Properties in Drug Discovery: A Glimpse into Acellera's Innovations - Acellera Blog [acellera.com]

A Technical Review of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate and Its Analogs in Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a piperazine ring, a tert-butyl carbamate (Boc) protecting group, and a 4-nitrobenzoyl moiety, offers multiple points for chemical modification, making it a significant building block in pharmaceutical research and medicinal chemistry.[1] The piperazine scaffold itself is a well-established pharmacophore present in a wide array of therapeutic agents, known for its ability to interact with various biological targets. This review focuses on the synthesis, biological activities, and mechanisms of action of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate and its structurally related analogs, with a particular emphasis on their potential in anticancer drug development.

Synthesis of 4-Nitrobenzoyl Piperazine Analogs

The synthesis of 4-nitrobenzoyl piperazine derivatives generally involves the acylation of a piperazine nitrogen with 4-nitrobenzoyl chloride. A representative synthetic protocol for a closely related analog, 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt, is detailed below. This synthesis demonstrates the key chemical transformation applicable to the preparation of the title compound from its corresponding piperazine precursor.

Experimental Protocol: Synthesis of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt[2]

A general synthetic method involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 4-nitrobenzoyl chloride. In a typical procedure, 1.98 mmol of 1-(4-chlorobenzhydryl)piperazine is reacted with 1.98 mmol of 4-nitrobenzoyl chloride. The reaction yields the product as a white crystalline solid.

Characterization Data for 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt: [2]

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3073, 2961, 1643, 1358, 1283

-

¹H-NMR Spectroscopy (DMSO, 400 MHz) δ: 2.68 (br s, 2H, –CH₂–), 3.00 (br s, 2H, –CH₂–), 3.50 (br s, 2H, –CH₂–), 4.11 (br s, 2H, –CH₂–), 5.13 (s, 1H, –CH), 7.39–7.44 (m, 4H, 4-ClPh), 7.62–7.64 (m, 4H, 4-NO₂Ph), 7.94 (s, 5H, Ph), 13.36 (s, 1H, NH).

The following diagram illustrates the general synthetic workflow for producing 4-nitrobenzoyl piperazine derivatives.

Caption: General workflow for the synthesis of 4-nitrobenzoyl piperazine analogs.

Anticancer Activity of 4-Nitrobenzoyl Piperazine Analogs

Recent studies have highlighted the potential of 4-nitrobenzoyl piperazine analogs as potent anticancer agents. The cytotoxic effects of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the 4-nitro analog, have been evaluated against a panel of human cancer cell lines.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt (referred to as compound 5e ) was assessed using the sulforhodamine B (SRB) assay. The results, presented as GI₅₀ (concentration required to inhibit cell growth by 50%), are summarized in the table below.[2]

| Cell Line | Cancer Type | GI₅₀ (µM) for Compound 5e[2] |

| Liver Cancer | ||

| HUH7 | Hepatocellular Carcinoma | 2.9 |

| FOCUS | Hepatocellular Carcinoma | 3.1 |

| MAHLAVU | Hepatocellular Carcinoma | 2.8 |

| HEPG2 | Hepatocellular Carcinoma | 3.0 |

| HEP3B | Hepatocellular Carcinoma | 3.2 |

| Breast Cancer | ||

| MCF7 | Breast Adenocarcinoma | 2.5 |

| BT20 | Breast Carcinoma | 2.9 |

| T47D | Breast Ductual Carcinoma | 2.7 |

| CAMA-1 | Breast Adenocarcinoma | 3.0 |

| Colon Cancer | ||

| HCT-116 | Colorectal Carcinoma | 2.6 |

| Gastric Cancer | ||

| KATO-3 | Gastric Carcinoma | 3.1 |

| Endometrial Cancer | ||

| MFE-296 | Endometrial Carcinoma | 2.9 |

These findings demonstrate that the 4-nitrobenzoyl piperazine analog exhibits significant growth inhibitory activity in the low micromolar range across a broad spectrum of cancer cell lines.[2]

Proposed Mechanisms of Anticancer Action

The anticancer activity of piperazine derivatives is believed to be multifactorial. Mechanistic evaluations suggest that these compounds can induce cancer cell death through several pathways.[2]

Inhibition of Microtubule Synthesis

One of the proposed mechanisms is the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and lead to apoptosis.

Cell Cycle Inhibition and Induction of Apoptosis

Piperazine derivatives have been shown to inhibit cell cycle progression, preventing cancer cells from dividing and proliferating.[2] Furthermore, these compounds can directly trigger apoptosis, or programmed cell death, which is a key mechanism for eliminating cancerous cells.[2]

The following diagram illustrates the proposed signaling pathways for the anticancer activity of 4-nitrobenzoyl piperazine analogs.

Caption: Proposed mechanisms of action for 4-nitrobenzoyl piperazine analogs.

Conclusion

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate and its analogs represent a promising class of compounds in the field of medicinal chemistry. While the title compound itself is primarily recognized as a synthetic intermediate, its structural analogs, particularly those bearing the 4-nitrobenzoyl moiety, have demonstrated significant potential as anticancer agents. The low micromolar cytotoxicity against a wide range of cancer cell lines, coupled with a multifaceted mechanism of action involving the disruption of microtubule dynamics and induction of apoptosis, underscores the therapeutic potential of this chemical scaffold. Further structure-activity relationship (SAR) studies and optimization of the lead compounds are warranted to develop more potent and selective anticancer drug candidates based on the 4-nitrobenzoyl piperazine core.

References

Commercial Sourcing and Technical Guide for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical characterization of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate. This key intermediate is valuable in pharmaceutical research and drug development, particularly as a versatile building block for the synthesis of complex, biologically active molecules. Its structure, featuring a protected piperazine ring and a reactive nitrobenzoyl group, allows for a wide range of chemical modifications, making it a crucial component in the development of novel therapeutics, including those targeting the central nervous system.[1]

Commercial Suppliers and Availability

Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is available from various commercial chemical suppliers. The purity, available quantities, and pricing can vary, so it is advisable to contact suppliers directly for the most current information. Below is a summary of representative suppliers and their offerings.